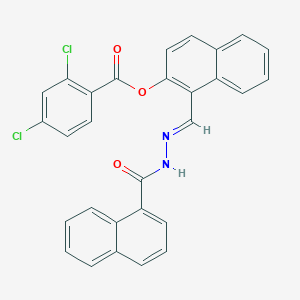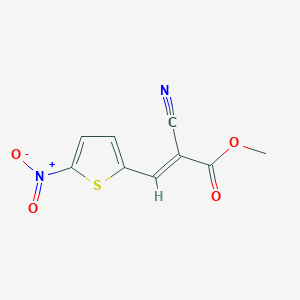![molecular formula C23H17BrClN3O6 B12015939 [4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015939.png)
[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-bromo-2-[(E)-[2-(4-nitrofenoxi)propanoylhidrazinilideno]metil]fenil] 2-clorobenzoato es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta múltiples grupos funcionales, que incluyen bromo, nitro y clorobenzoato, que contribuyen a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [4-bromo-2-[(E)-[2-(4-nitrofenoxi)propanoylhidrazinilideno]metil]fenil] 2-clorobenzoato generalmente implica reacciones orgánicas de varios pasos. Un enfoque común incluye:
Formación del intermedio hidrazona: La reacción comienza con la condensación de 4-nitrofenoxipropanoyl hidrazina con 4-bromo-2-formilfenil 2-clorobenzoato en condiciones ácidas para formar el intermedio hidrazona.
Ciclación y esterificación: El intermedio se somete a ciclación y esterificación en presencia de un catalizador adecuado, como el ácido sulfúrico, para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para operaciones a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas de síntesis automatizados y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la parte hidrazona, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro, convirtiéndolo en una amina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el gas hidrógeno (H₂) en presencia de un catalizador de paladio se utilizan a menudo.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución.
Productos principales
Oxidación: Formación de óxidos o quinonas.
Reducción: Conversión a aminas.
Sustitución: Introducción de grupos alquilo, arilo u otros grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, [4-bromo-2-[(E)-[2-(4-nitrofenoxi)propanoylhidrazinilideno]metil]fenil] 2-clorobenzoato se utiliza como bloque de construcción para sintetizar moléculas más complejas. Sus múltiples grupos funcionales permiten diversas modificaciones químicas, lo que lo hace valioso en la síntesis orgánica y la ciencia de los materiales.
Biología
La posible actividad biológica del compuesto es de interés en el descubrimiento y desarrollo de fármacos. Los investigadores investigan sus interacciones con los objetivos biológicos, como las enzimas y los receptores, para identificar nuevos agentes terapéuticos.
Medicina
En medicina, los derivados de este compuesto pueden exhibir propiedades farmacológicas, que incluyen actividades antiinflamatorias, antimicrobianas o anticancerígenas. Los estudios se centran en comprender su mecanismo de acción y optimizar su eficacia y seguridad.
Industria
Industrialmente, el compuesto se puede utilizar en la producción de productos químicos especiales, colorantes y polímeros. Su estructura química única permite el desarrollo de materiales con propiedades específicas, como mayor durabilidad o reactividad.
Mecanismo De Acción
El mecanismo por el cual [4-bromo-2-[(E)-[2-(4-nitrofenoxi)propanoylhidrazinilideno]metil]fenil] 2-clorobenzoato ejerce sus efectos depende de su interacción con los objetivos moleculares. Por ejemplo, en los sistemas biológicos, puede unirse a enzimas o receptores específicos, alterando su actividad y desencadenando vías de señalización descendentes. Los objetivos moleculares y las vías exactas involucradas varían según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- [4-bromo-2-[(E)-[2-(4-nitrofenoxi)propanoylhidrazinilideno]metil]fenil] benzoato
- [4-bromo-2-[(E)-[2-(4-nitrofenoxi)propanoylhidrazinilideno]metil]fenil] 4-clorobenzoato
- [4-bromo-2-[(E)-[2-(4-nitrofenoxi)propanoylhidrazinilideno]metil]fenil] 3-clorobenzoato
Unicidad
La singularidad de [4-bromo-2-[(E)-[2-(4-nitrofenoxi)propanoylhidrazinilideno]metil]fenil] 2-clorobenzoato radica en su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica potencial distintas. En comparación con compuestos similares, puede ofrecer ventajas en términos de estabilidad, reactividad o especificidad para ciertas aplicaciones.
Propiedades
Fórmula molecular |
C23H17BrClN3O6 |
|---|---|
Peso molecular |
546.8 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H17BrClN3O6/c1-14(33-18-9-7-17(8-10-18)28(31)32)22(29)27-26-13-15-12-16(24)6-11-21(15)34-23(30)19-4-2-3-5-20(19)25/h2-14H,1H3,(H,27,29)/b26-13+ |
Clave InChI |
GFIMWYQLYGVLST-LGJNPRDNSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide](/img/structure/B12015856.png)


![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12015888.png)
![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015901.png)


![11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B12015914.png)
![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015921.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015927.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12015945.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12015951.png)
